Isradipine

Overview

Description

Isradipine is a dihydropyridine (DHP) calcium channel blocker (CCB) approved for treating hypertension and angina. It selectively inhibits L-type voltage-gated calcium channels (VGCCs), particularly Cav1.2 and Cav1.3 subtypes, with high affinity . Its pharmacological profile is characterized by potent vasodilation in coronary, cerebral, and peripheral arteries, minimal cardiodepressant activity, and a favorable safety profile . This compound exhibits high lipophilicity (logP = 2.9), enabling efficient blood-brain barrier penetration, with brain concentrations exceeding plasma levels . Pharmacokinetically, it has low water solubility (0.228 g/L), oral bioavailability of 15–24%, and a half-life of 8–12 hours in sustained-release formulations .

Preparation Methods

Synthesis of Key Intermediate: 4-Formylbenzofuran

The synthesis of Isradipine begins with the preparation of 4-formylbenzofuran, a critical intermediate. Patent CN102276547A discloses a novel method involving the reaction of 4-(dibromoethyl)benzofuran with silver nitrate in an organic alcoholic solution . This process generates a nitro ether intermediate, which undergoes hydrolysis under acidic conditions to yield 4-formylbenzofuran.

Reaction Conditions and Optimization

The reaction is conducted at 50–100°C, with optimal performance observed at 60–80°C . Silver nitrate is used in a 3–5 molar excess relative to 4-(dibromoethyl)benzofuran to drive the reaction to completion. Ethanol, methanol, or isopropyl alcohol serves as the solvent, with ethanol preferred for its balance of polarity and boiling point. Hydrolysis with hydrochloric acid or sulfuric acid ensures quantitative conversion of the nitro ether intermediate to the aldehyde .

Table 1: Optimization Parameters for 4-Formylbenzofuran Synthesis

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 50–100°C | 60–80°C |

| Silver Nitrate Molar Ratio | 2–10× | 3–5× |

| Solvent | Ethanol, Methanol, IPA | Ethanol |

| Acid Catalyst | HCl, H₂SO₄, Acetic Acid | HCl |

Two-Step Synthesis of this compound

Patent US20060167063A1 outlines a two-step process for this compound production, addressing the challenge of symmetrical ester impurities (III and IV) that complicate earlier single-step methods .

Step 1: Synthesis of 2-Acetyl-3-Benzofurazan-4-yl-Acrylic Acid Methyl Ester

In the first step, 4-formylbenzofuran reacts with methyl acetoacetate in diisopropyl ether under reflux. Acetic acid (0.25–0.30 mol) and piperidine (0.06–0.08 mol) catalyze the reaction, with water removed azeotropically to accelerate kinetics . The product is purified via ethanol crystallization, achieving <0.3% residual aldehyde content.

Table 2: Reaction Conditions for Step 1

| Component | Molar Ratio | Role |

|---|---|---|

| 4-Formylbenzofuran | 1.0 | Substrate |

| Methyl Acetoacetate | 0.95–1.0 | Nucleophile |

| Acetic Acid | 0.25–0.30 | Catalyst |

| Piperidine | 0.06–0.08 | Base |

| Solvent | Diisopropyl Ether | Reaction Medium |

Step 2: Cyclocondensation with Isopropyl-β-Aminocrotonate

The purified acrylic ester intermediate undergoes cyclocondensation with isopropyl-β-aminocrotonate in ethanol at 25–35°C under nitrogen . Ethanol distillation followed by ethyl acetate extraction and ethanol recrystallization yields this compound with 98.2–99.5% purity and <0.64% impurity III/IV .

Table 3: Yield and Purity Data for Step 2

| Example | This compound Yield (%) | Purity (%) | Impurity III (%) | Impurity IV (%) |

|---|---|---|---|---|

| 1 | 67 | 99.5 | 0.20 | 0.12 |

| 2 | 65 | 98.2 | 0.64 | 0.51 |

Comparative Analysis of Single-Step vs. Two-Step Processes

Early single-step methods, such as CH 661270, directly react 4-formylbenzofuran with isopropyl acetoacetate and methyl-β-aminocrotonate in toluene . However, this approach produces 2–5% symmetrical ester impurities, necessitating chromatographic purification unsuitable for industrial scale . In contrast, the two-step method reduces impurities to <0.64% through intermediate purification, enabling commercial-scale production .

Quality Control and Analytical Methods

High-performance liquid chromatography (HPLC) is pivotal for monitoring reaction progress and final product quality. Patent US20060167063A1 employs HPLC to quantify residual aldehydes and symmetrical esters, with detection limits of 0.1% . Pharmacokinetic studies further validate these methods, using calibration curves (10–120 ng/mL) and quality control samples to ensure analytical precision .

Table 4: HPLC Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Column | C18, 250 × 4.6 mm |

| Mobile Phase | Methanol:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 6.8 min |

Scientific Research Applications

Hypertension Treatment

Isradipine is widely recognized for its effectiveness in managing hypertension. Clinical trials have demonstrated that it significantly lowers blood pressure without adversely affecting cardiac output or renal blood flow.

Key Findings:

- In a study involving 571 hypertensive patients, this compound showed a greater reduction in diastolic blood pressure compared to placebo and other antihypertensive agents like prazosin and propranolol .

- The drug is typically administered in doses ranging from 2.5 mg to 10 mg twice daily, achieving dose-related reductions in blood pressure within hours of administration .

Table 1: Efficacy of this compound in Hypertension

| Study | Sample Size | Dose (mg) | Reduction in Diastolic BP (mmHg) | Comparison Group |

|---|---|---|---|---|

| 571 | 2.5-10 | -16.2 | Placebo | |

| 200 | 5 | -13.0 | HCTZ |

Neuroprotection and Parkinson’s Disease

Recent research has explored this compound's potential neuroprotective effects, particularly in the context of Parkinson's disease. Animal studies indicate that this compound may offer protective benefits to dopaminergic neurons.

Clinical Trials:

- The Steady-PD3 trial aimed to evaluate whether this compound could slow PD progression. Although the primary outcomes did not show significant efficacy, post-hoc analyses suggested that higher exposure levels delayed the need for traditional PD treatments like levodopa .

- A randomized controlled trial indicated that while this compound did not significantly alter clinical outcomes over three years, it was associated with a reduced risk of requiring antiparkinson treatment compared to placebo .

Table 2: Summary of Clinical Outcomes in PD Trials

Potential Applications Beyond Hypertension and PD

This compound has also been investigated for its role in other medical conditions:

- Atherosclerosis: Research indicates that this compound may inhibit the proliferation of early aortic lesions, suggesting potential antiatherogenic properties .

- Pain Management: Preliminary studies have shown favorable subjective and objective effects on pain perception, indicating possible applications in pain management protocols .

Mechanism of Action

Isradipine is compared with other dihydropyridine calcium channel blockers such as amlodipine, nifedipine, and felodipine:

Amlodipine: Has a longer half-life and is often preferred for its once-daily dosing. .

Nifedipine: Known for its rapid onset of action, making it suitable for acute hypertension management. .

Uniqueness of this compound: this compound is unique due to its high selectivity for arterial smooth muscle cells and its potent vasodilatory effects. It also has a favorable side effect profile compared to some other calcium channel blockers .

Comparison with Similar Compounds

Pharmacokinetic Profile

Key Differences :

- This compound’s low bioavailability and high lipophilicity distinguish it from nifedipine (higher bioavailability but shorter half-life) and amlodipine (longer half-life but lower brain penetration) .

- Sustained-release (SR) formulations of this compound reduce interindividual pharmacokinetic variability compared to immediate-release (IR) formulations .

Receptor Selectivity and Mechanism

- Cav1.3 Selectivity: this compound has higher affinity for Cav1.3 channels (IC₅₀ = 4–8 ng/mL) compared to nifedipine and amlodipine, which predominantly target Cav1.2 in vascular tissue .

- Binding Kinetics : this compound’s dissociation constant (KD = 0.26–0.27 nM) and IC50 (15–21 nM) in smooth muscle cells align closely with electrophysiological effects, confirming target engagement . In contrast, lacidipine exhibits slower dissociation kinetics, prolonging vascular effects .

Clinical Efficacy

Hypertension :

- Neuroprotection: In preclinical PD models, this compound (plasma concentration: 1–8 ng/mL) protected dopaminergic neurons dose-dependently .

Drug Interactions

Biological Activity

Isradipine is a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension. Its mechanism of action involves the inhibition of L-type calcium channels, leading to decreased contractility in arterial smooth muscle and subsequent vasodilation. This results in lowered blood pressure, making it a common choice in antihypertensive therapy. Additionally, this compound has been investigated for its potential neuroprotective effects, particularly in the context of Parkinson's disease (PD).

This compound acts by blocking L-type calcium channels, specifically the CaV1.2 and CaV1.3 subtypes. This blockade prevents calcium ions from entering smooth muscle cells, which is crucial for muscle contraction. The inhibition leads to:

- Decreased arterial smooth muscle contractility : This results in vasodilation and reduced blood pressure.

- Impact on neuronal activity : this compound’s effects on calcium channels may also influence neurotransmitter release and neuronal excitability, which is being explored in addiction studies and neurodegenerative diseases.

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Bioavailability | 15%-24% |

| Protein Binding | 95% |

| Metabolism | Hepatic |

| Elimination Route | Urinary (as metabolites) |

Hypertension

This compound has been shown to effectively lower blood pressure in hypertensive patients. In clinical trials, it demonstrated significant reductions in both systolic and diastolic blood pressure compared to placebo and other antihypertensive agents.

Case Study Findings

In a multicenter trial involving 571 patients, this compound treatment resulted in:

- Mean Reduction in Diastolic Blood Pressure : -16.2 mmHg (this compound) vs. -5.9 mmHg (placebo).

- Normalization of Blood Pressure : Achieved in 66% of patients on this compound compared to 13% on placebo .

Parkinson's Disease Research

This compound has garnered attention for its potential neuroprotective properties in early-stage Parkinson's disease. Several studies have investigated its efficacy:

- STEADY-PD Study : This Phase II trial evaluated the safety and efficacy of this compound in early PD patients. The study found that while this compound was well-tolerated at a dose of 10 mg daily, it did not significantly slow the progression of PD as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) compared to placebo .

- Longitudinal Study Findings : A study reported no significant difference in UPDRS scores between this compound and placebo groups over three years, indicating that while this compound was safe for use, it did not provide the expected neuroprotective benefits .

Table 2: Summary of Key Findings from Parkinson's Disease Studies

| Study | Participants | Treatment Duration | Outcome |

|---|---|---|---|

| STEADY-PD | 100 | 12 months | No significant slowing of PD progression |

| This compound vs Placebo | 336 | 36 months | No protective benefit against PD |

Potential in Addiction Treatment

Recent research has explored this compound's effects on substance use disorders. It appears to modulate dopamine release within the mesolimbic pathway, potentially reducing the rewarding effects of drugs such as cocaine and morphine.

Key Findings from Addiction Studies

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Isradipine in pharmaceutical formulations and biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the most widely used technique for pharmaceutical matrices due to its precision and cost-effectiveness. For biological samples (e.g., plasma), hyphenated techniques like LC-MS/MS or UPLC-MS/MS are preferred for enhanced sensitivity and selectivity. Validation parameters (e.g., linearity, recovery) should align with ICH guidelines .

Q. What dosing protocols are established for this compound in clinical trials targeting neuroprotection or addiction?

- Methodological Answer : Human trials typically use 10–15 mg daily (divided into 2–3 doses), based on pharmacokinetic (PK) data from hypertension and addiction studies. Immediate-release formulations are administered 75 minutes before behavioral interventions (e.g., cue exposure therapy) to align with peak plasma concentrations .

Q. How are randomized controlled trials (RCTs) for this compound structured to minimize bias in addiction research?

- Methodological Answer : Double-blind, placebo-controlled designs with matched capsules (e.g., Avicel placebo) are standard. Stratified randomization by baseline covariates (e.g., smoking severity) ensures balanced groups. Outcome measures (e.g., craving scales, relapse rates) are collected post-dose during standardized cue-exposure sessions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between preclinical neuroprotection data and negative clinical trial outcomes for this compound in Parkinson’s disease (PD)?

- Methodological Answer : Preclinical models (e.g., 6-OHDA mice) show neuroprotection at plasma IC50s of 5–7 ng/mL, but STEADY-PD III failed to correlate clinical outcomes with this compound exposure. Investigators should:

- Optimize dosing to sustain brain concentrations (e.g., extended-release formulations).

- Incorporate PK/pharmacodynamic (PD) modeling to link plasma levels to Cav1.3 channel inhibition.

- Validate surrogate biomarkers (e.g., oxidative stress markers) to confirm target engagement .

Q. What PK/PD strategies are critical for interpreting this compound’s exposure-response relationships in early PD trials?

- Methodological Answer : Population PK models should account for covariates (e.g., age, hepatic function) influencing clearance. Exposure-response analyses (e.g., AUC24 vs. UPDRS scores) require longitudinal sampling to capture inter-individual variability. Neuroprotection trials must prioritize sustained Cav1.3 channel inhibition over peak concentrations, necessitating cerebrospinal fluid PK studies .

Q. How can this compound’s efficacy in reducing cocaine-seeking behavior inform translational research for other addictions?

- Methodological Answer : Preclinical models demonstrate this compound’s dopamine-dependent attenuation of cue-induced relapse. Translational studies should:

- Use virtual reality (VR) cue-exposure paradigms to mimic real-world triggers.

- Pair this compound administration with extinction training to enhance long-term behavioral outcomes.

- Measure downstream dopaminergic activity (e.g., microdialysis in nucleus accumbens) to validate mechanisms .

Q. What methodological lessons can be drawn from the STEADY-PD III trial’s post-hoc analyses?

- Methodological Answer : Post-hoc analyses of negative trials should:

- Explore subgroup effects (e.g., genetic polymorphisms in calcium channel genes).

- Reassess exposure thresholds using PK models to identify underdosed cohorts.

- Integrate long-term follow-up data to detect delayed neuroprotective effects masked by symptomatic therapies .

Q. How can this compound’s lipophilicity and blood-brain barrier penetration be leveraged in experimental design?

- Methodological Answer : Preclinical studies should compare brain-to-plasma ratios across species to predict human CNS exposure. In clinical trials, neuroimaging (e.g., PET with calcium channel tracers) can quantify target engagement. Dosing regimens must balance peripheral edema risk (common at ≥10 mg/day) with neuroprotective thresholds .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting evidence on this compound’s efficacy across disease models (e.g., PD vs. addiction)?

- Methodological Answer : Mechanistic studies must differentiate Cav1.3 vs. non-specific calcium channel effects. In PD, Cav1.3 inhibition in dopaminergic neurons is critical, while addiction models may involve broader mesolimbic pathway modulation. Dose-response curves and tissue-specific PK profiling are essential to reconcile disparities .

Q. What statistical approaches are recommended for analyzing this compound trials with high dropout rates due to adverse events (e.g., edema)?

- Methodological Answer : Use mixed-effects models for longitudinal data to handle missing values. Sensitivity analyses (e.g., tipping-point methods) assess the impact of dropouts on efficacy estimates. Proactive dose-escalation protocols (e.g., STEADY-PD’s 5 mg to 10 mg titration) improve tolerability .

Properties

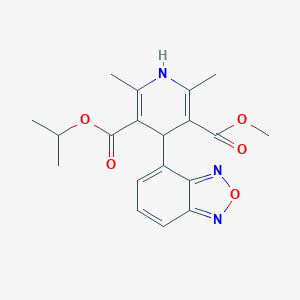

IUPAC Name |

3-O-methyl 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJIYCCIJYRONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023179 | |

| Record name | Isradipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isradipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble (< 10 mg/L at 37 °C), 2.28e-01 g/L | |

| Record name | Isradipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isradipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75695-93-1 | |

| Record name | Isradipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75695-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isradipine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075695931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isradipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | isradipine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isradipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+-)-Isopropyl methyl-4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISRADIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO1UK1S598 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isradipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-170 °C, 168 - 170 °C | |

| Record name | Isradipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isradipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.